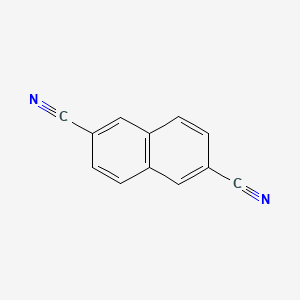

Naphthalene-2,6-dicarbonitrile

Description

BenchChem offers high-quality Naphthalene-2,6-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-2,6-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFVJRBOKDTSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462600 | |

| Record name | 2,6-Naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31656-49-2 | |

| Record name | 2,6-Naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Naphthalene-2,6-dicarbonitrile: Synthesis, Properties, and Advanced Applications

This guide offers an in-depth exploration of Naphthalene-2,6-dicarbonitrile, a pivotal molecule in the advancement of materials science and a compound of growing interest in synthetic chemistry. We will delve into its fundamental properties, synthesis methodologies, key chemical transformations, and its significant applications, providing researchers, scientists, and professionals in drug development with a comprehensive resource.

Introduction: The Strategic Importance of Naphthalene-2,6-dicarbonitrile

Naphthalene-2,6-dicarbonitrile, also known as 2,6-dicyanonaphthalene, is an aromatic compound featuring a naphthalene core symmetrically substituted with two nitrile groups.[1] This specific arrangement of functional groups on a rigid bicyclic aromatic scaffold bestows upon the molecule a unique combination of thermal stability, chemical reactivity, and structural linearity. These characteristics make it a highly valuable building block in the synthesis of high-performance polymers, functional organic materials, and potentially, novel therapeutic agents. The nitrile groups serve as versatile handles for a variety of chemical transformations, while the naphthalene backbone imparts robustness and favorable electronic properties to the resulting materials.[2]

Core Properties of Naphthalene-2,6-dicarbonitrile

A thorough understanding of the physicochemical properties of Naphthalene-2,6-dicarbonitrile is essential for its effective application in research and development.

Identification and Physical Characteristics

The unambiguous identification of Naphthalene-2,6-dicarbonitrile is established by its unique CAS Registry Number.

| Property | Value | Source(s) |

| CAS Number | 31656-49-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₆N₂ | [2][3][4][5] |

| Molecular Weight | 178.19 g/mol | [2][3][5] |

| Physical Form | Solid | [1][2][3] |

| Melting Point | >300°C | [1] |

| Solubility | Limited in water, soluble in many organic solvents. | [1] |

Spectral Data

While detailed experimental NMR data is not widely published, the symmetrical nature of the molecule (C₂h symmetry) would predict a simplified spectrum.[2] Infrared (IR) spectroscopy is a key technique for its characterization, with a strong, sharp absorption band expected for the nitrile (C≡N) stretching vibration around 2200 cm⁻¹.[2]

Synthesis of Naphthalene-2,6-dicarbonitrile

The preparation of Naphthalene-2,6-dicarbonitrile can be achieved through several synthetic routes, with the choice of method often depending on the desired scale and purity.

Ammoxidation of 2,6-Dimethylnaphthalene

A prevalent industrial method for the synthesis of Naphthalene-2,6-dicarbonitrile is the ammoxidation of 2,6-dimethylnaphthalene.[1] This process involves the catalytic conversion of the methyl groups to nitrile functionalities in the presence of ammonia and oxygen at elevated temperatures.

Experimental Workflow: Ammoxidation of 2,6-Dimethylnaphthalene

Caption: Generalized workflow for the synthesis of Naphthalene-2,6-dicarbonitrile via ammoxidation.

Palladium-Catalyzed Cross-Coupling Reactions

For laboratory-scale synthesis and the preparation of functionalized derivatives, palladium-catalyzed cross-coupling reactions offer a versatile alternative.[1] These methods typically involve the reaction of a di-halogenated naphthalene with a cyanide source in the presence of a palladium catalyst.

Chemical Reactivity and Key Transformations

The two nitrile groups of Naphthalene-2,6-dicarbonitrile are the primary sites of its chemical reactivity, enabling its conversion into a variety of valuable derivatives.

Hydrolysis to Naphthalene-2,6-dicarboxylic acid

One of the most significant transformations of Naphthalene-2,6-dicarbonitrile is its hydrolysis to Naphthalene-2,6-dicarboxylic acid (NDA).[2][6] This reaction is typically carried out under acidic or basic conditions at elevated temperatures. NDA is a crucial monomer for the production of high-performance polyesters, most notably polyethylene naphthalate (PEN).[6]

Reaction Pathway: Hydrolysis to Naphthalene-2,6-dicarboxylic acid

Sources

- 1. nbinno.com [nbinno.com]

- 2. Naphthalene-2,6-dicarbonitrile | 31656-49-2 | Benchchem [benchchem.com]

- 3. Naphthalene-2,6-dicarbonitrile | 31656-49-2 [sigmaaldrich.com]

- 4. Naphthalene-2,6-Dicarbonitrile - CD Bioparticles [cd-bioparticles.net]

- 5. chemscene.com [chemscene.com]

- 6. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Naphthalene-2,6-dicarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-2,6-dicarbonitrile, a pivotal intermediate in the synthesis of advanced materials and high-performance polymers, possesses solubility characteristics that are fundamental to its application and processing. This guide provides a comprehensive technical overview of the solubility of Naphthalene-2,6-dicarbonitrile in various organic solvents. While quantitative experimental data is not extensively available in public literature, this document consolidates known physicochemical properties, discusses the theoretical principles governing its solubility, and presents a detailed, field-proven experimental protocol for its determination. This guide is intended to equip researchers and professionals in materials science and drug development with the necessary knowledge to effectively utilize Naphthalene-2,6-dicarbonitrile in their work.

Introduction: The Significance of Naphthalene-2,6-dicarbonitrile and its Solubility

Naphthalene-2,6-dicarbonitrile, also known as 2,6-dicyanonaphthalene, is a solid aromatic compound featuring a rigid naphthalene core functionalized with two nitrile groups.[1] This unique structure imparts exceptional thermal stability and makes it a sought-after building block in several advanced applications.[1] It serves as a key monomer in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. Furthermore, it is a precursor to naphthalene-2,6-dicarboxylic acid, a monomer used in the production of the high-performance polyester, polyethylene naphthalate (PEN).[2]

The solubility of Naphthalene-2,6-dicarbonitrile in organic solvents is a critical parameter that dictates its utility in these synthetic processes. Understanding and controlling its solubility is paramount for:

-

Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in a solvent is crucial for efficient reaction with other reagents.

-

Purification and Crystallization: Selective crystallization from a suitable solvent system is a primary method for purifying the final product.

-

Material Processing: For applications in materials science, the ability to cast films or grow crystals from solution is dependent on its solubility.

Given its limited solubility in aqueous solutions, the focus of this guide is on its behavior in organic solvents, which are essential for its practical application.[1]

Physicochemical Properties of Naphthalene-2,6-dicarbonitrile

A thorough understanding of the physicochemical properties of Naphthalene-2,6-dicarbonitrile provides a foundation for predicting its solubility behavior. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆N₂ | [3][4] |

| Molecular Weight | 178.19 g/mol | [3][5] |

| Physical Appearance | White to light yellow crystalline solid/powder | [6] |

| Melting Point | > 300 °C | [1] |

| CAS Number | 31656-49-2 | [3] |

| InChI Key | ZBFVJRBOKDTSMO-UHFFFAOYSA-N |

The high melting point of Naphthalene-2,6-dicarbonitrile is indicative of a stable crystal lattice with strong intermolecular forces.[1] Overcoming these forces is a key consideration when selecting an appropriate solvent.

Caption: Molecular Structure of Naphthalene-2,6-dicarbonitrile.

Solubility Profile in Organic Solvents

While specific quantitative solubility data for Naphthalene-2,6-dicarbonitrile is scarce in the public domain, we can infer its likely solubility based on the principle of "like dissolves like" and the known solubility of its derivative, naphthalene-2,6-dicarboxylic acid. The dicarboxylic acid is known to be soluble in polar aprotic solvents. It is therefore anticipated that Naphthalene-2,6-dicarbonitrile will exhibit favorable solubility in similar solvents.

The following table presents a representative, illustrative solubility profile in a range of common organic solvents at ambient temperature (25 °C). It is crucial to note that these values are hypothetical and should be experimentally verified.

| Solvent | Solvent Type | Predicted Solubility (g/L) | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good solvent for the related dicarboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Good solvent for the related dicarboxylic acid. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Good solvent for the related dicarboxylic acid. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Common solvent for organic synthesis. |

| Chloroform | Nonpolar | Low to Moderate | May interact with the aromatic system. |

| Toluene | Nonpolar | Low | Aromatic nature may offer some solubility. |

| Methanol | Polar Protic | Low | Protic nature may not be ideal. |

| Water | Polar Protic | Very Low | Limited solubility is known.[1] |

| Hexane | Nonpolar | Very Low | "Like dissolves like" principle suggests poor solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[2]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

Materials and Equipment:

-

Naphthalene-2,6-dicarbonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of the Stock Suspension:

-

Accurately weigh an excess amount of Naphthalene-2,6-dicarbonitrile into a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet.

-

For further clarification, pass the supernatant through a syringe filter into a clean vial.

-

-

Quantification:

-

Accurately dilute the clarified supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Prepare a series of standard solutions of Naphthalene-2,6-dicarbonitrile of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for Naphthalene-2,6-dicarbonitrile.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of Naphthalene-2,6-dicarbonitrile in the specific solvent at the given temperature.

-

Applications in Research and Development

The solubility data of Naphthalene-2,6-dicarbonitrile is directly applicable to several areas of research and development:

-

Materials Science: In the synthesis of COFs, precise control over the concentration of the monomer in solution is critical for controlling the nucleation and growth of the crystalline framework.[1] Understanding the solubility in various solvents allows for the selection of optimal reaction conditions.

-

Polymer Chemistry: As a precursor to PEN, knowledge of its solubility is important for the initial purification steps and for the subsequent conversion to naphthalene-2,6-dicarboxylic acid.[2]

-

Drug Development: While not a drug itself, understanding the solubility of structurally related aromatic nitriles can inform the development of new chemical entities. Solubility is a key factor in drug absorption and bioavailability.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of Naphthalene-2,6-dicarbonitrile in organic solvents. While a lack of publicly available quantitative data necessitates experimental determination, the provided theoretical framework and detailed protocol offer a robust approach for researchers. By understanding and accurately measuring its solubility, scientists and engineers can unlock the full potential of this versatile molecule in the creation of advanced materials and in furthering chemical synthesis.

References

-

PubChem. 2,3-Dicyanonaphthalene. National Center for Biotechnology Information. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Naphthalene-2,6-dicarbonitrile: Properties, Synthesis, and Future Prospects. Available at: [Link].

-

Wikipedia. 2,6-Naphthalenedicarboxylic acid. Available at: [Link].

-

Angene Chemical. 6-Nitronaphthalene-2,3-dicarbonitrile Safety Data Sheet. Available at: [Link].

-

PENTA. Naphthalene Safety Data Sheet. Available at: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Naphthalene-2,6-dicarbonitrile | 31656-49-2 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,3-Dicyanonaphthalene | C12H6N2 | CID 601270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dicyanonaphthalene | CymitQuimica [cymitquimica.com]

crystal structure analysis of Naphthalene-2,6-dicarbonitrile

An In-Depth Technical Guide to the Crystal Structure Analysis of Naphthalene-2,6-dicarbonitrile

Abstract

Naphthalene-2,6-dicarbonitrile (C₁₂H₆N₂) is a molecule of significant interest in materials science, serving as a key linear and rigid building block for advanced functional materials such as Covalent Organic Frameworks (COFs) and high-performance polymers.[1][2] The precise three-dimensional arrangement of molecules in the solid state—its crystal structure—governs the bulk properties of these materials, including thermal stability, porosity, and electronic characteristics. This guide provides a comprehensive, in-depth walkthrough of the methodologies required to determine, analyze, and validate the crystal structure of Naphthalene-2,6-dicarbonitrile. It is designed for researchers and professionals in chemistry and drug development, detailing the causal logic behind experimental choices and integrating computational validation to ensure a self-consistent and trustworthy structural model. While a definitive published crystal structure for Naphthalene-2,6-dicarbonitrile is not widely available, this whitepaper establishes a complete procedural framework, using data from closely related analogs to illustrate key analytical techniques.

Introduction: The Structural Imperative

The utility of Naphthalene-2,6-dicarbonitrile as a molecular precursor is fundamentally linked to its well-defined geometry.[1][3] The linear disposition of the two nitrile groups across the rigid naphthalene core makes it an ideal component for creating ordered, porous networks. However, the translation of molecular properties to bulk material function is dictated by supramolecular organization—the intricate packing of molecules in the crystal lattice. Understanding this organization through crystal structure analysis is therefore not merely an academic exercise; it is a critical step in rational material design.

This guide outlines the complete workflow for such an analysis, encompassing three core phases:

-

Phase 1: Material Preparation: Synthesis of high-purity Naphthalene-2,6-dicarbonitrile and the subsequent growth of diffraction-quality single crystals.

-

Phase 2: Experimental Determination: The use of Single-Crystal X-ray Diffraction (SC-XRD) to acquire raw diffraction data and solve the initial structural model.

-

Phase 3: Analysis and Validation: A multi-faceted approach combining detailed analysis of the crystal packing, investigation of intermolecular interactions via Hirshfeld surface analysis, and computational cross-validation using Density Functional Theory (DFT).

Phase 1: Synthesis and Crystallization Protocol

The foundation of any successful crystal structure analysis is a sample of exceptional purity, culminating in the growth of a well-ordered single crystal.

Synthesis of Naphthalene-2,6-dicarbonitrile

A common and industrially relevant method for synthesizing Naphthalene-2,6-dicarbonitrile is the catalytic ammoxidation of 2,6-dimethylnaphthalene.[1] This process converts the methyl groups into nitrile functionalities in a highly efficient manner.

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: A mixture of 2,6-dimethylnaphthalene, ammonia (NH₃), and an oxygen-containing gas (e.g., air) is prepared in a specific molar ratio.

-

Catalytic Reaction: The gas mixture is passed through a fluid-bed or fixed-bed reactor containing a suitable catalyst (often a mixed metal oxide, such as V-Sb-O) at elevated temperatures (typically 350-450 °C).

-

Product Quenching & Isolation: The effluent gas from the reactor is rapidly cooled (quenched) to sublimate the solid Naphthalene-2,6-dicarbonitrile product.

-

Purification: The crude product is purified, typically by recrystallization or sublimation, to remove any unreacted starting material or side products. Purity is paramount for successful crystallization and should be confirmed by NMR and mass spectrometry.[3]

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for XRD—typically 0.1-0.3 mm in each dimension with sharp edges and no visible fractures—is often the most challenging step. The choice of solvent is critical.

Step-by-Step Crystallization Protocol (Slow Evaporation):

-

Solvent Screening: Identify a solvent in which Naphthalene-2,6-dicarbonitrile is moderately soluble. High solubility often leads to the rapid precipitation of small, unusable microcrystals.[4] Good starting candidates for aromatic nitriles include toluene, acetonitrile, or a mixed solvent system like dichloromethane/hexane.

-

Solution Preparation: Prepare a nearly saturated solution of the highly purified compound in the chosen solvent at room temperature or with gentle heating. Filter the solution through a syringe filter (0.2 μm) into a clean, small vial. This removes dust or particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle a few times to allow for very slow solvent evaporation over several days to weeks.

-

Incubation: Place the vial in a location free from mechanical vibrations and significant temperature fluctuations.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Phase 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides unambiguous information on bond lengths, angles, and crystal packing.[7]

Workflow for SC-XRD Analysis

The process from crystal to final structure follows a well-defined path, as illustrated below.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step SC-XRD Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head. For data collection at low temperatures (common for organic molecules to reduce thermal motion), the crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam.[8] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections for experimental factors (e.g., absorption), yielding a reflection file.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: This iterative process refines the atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

-

Structure Validation: The final structural model, typically saved in a Crystallographic Information File (CIF), is rigorously checked for geometric consistency and potential errors using validation software like PLATON's checkCIF routine.[9]

Anticipated Crystallographic Data

While the specific data for Naphthalene-2,6-dicarbonitrile is not published, we can anticipate its likely crystallographic parameters by analogy with its isomer, Naphthalene-2,3-dicarbonitrile.[10] It is expected to crystallize in a common centrosymmetric space group within the monoclinic or orthorhombic system, reflecting the molecule's own symmetry.

| Parameter | Anticipated Value (Illustrative) | Rationale / Significance |

| Chemical Formula | C₁₂H₆N₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 178.19 g/mol | Molar mass of the compound.[11] |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or Pbca | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | ~7-15 Å | The dimensions of the unit cell along the three primary axes. |

| α, γ (°) | 90° | Unit cell angles for monoclinic/orthorhombic systems. |

| β (°) | ~90-110° or 90° | The non-90° angle in a monoclinic system. |

| Volume (ų) | ~800-1200 ų | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and experimental data. |

Phase 3: In-Depth Analysis and Computational Validation

A solved crystal structure is more than a collection of atomic coordinates; it is a map of the intermolecular forces that create the solid state. A thorough analysis validates the experimental result and provides deeper chemical insight.

Supramolecular Analysis: Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal.[12] The surface is mapped with properties that highlight regions of close contact between neighboring molecules.

Key Hirshfeld Plots and Their Interpretation:

-

d_norm surface: This surface maps normalized contact distances. Large, intense red spots indicate close intermolecular contacts (shorter than the van der Waals radii sum) and are indicative of strong interactions like hydrogen bonds.[13] For Naphthalene-2,6-dicarbonitrile, red spots would be expected near the nitrile nitrogen and aromatic hydrogens, corresponding to C-H···N interactions.

-

2D Fingerprint Plot: This is a 2D histogram that summarizes all intermolecular contacts in the crystal. The percentage contribution of different types of contacts can be calculated, providing a quantitative measure of the packing forces.[14] For aromatic nitriles, significant contributions are expected from H···H (dispersion), C···H/H···C (π-stacking), and N···H/H···N (weak hydrogen bonding) contacts.[15]

Caption: Key intermolecular interactions expected in the crystal structure.

Computational Validation with Density Functional Theory (DFT)

To create a self-validating system, the experimentally determined molecular geometry is compared against a theoretical model derived from first-principles quantum chemical calculations.[16] This synergy between experiment and theory provides a high level of confidence in the final structure.

Step-by-Step DFT Validation Protocol:

-

Model Preparation: An isolated molecule of Naphthalene-2,6-dicarbonitrile is created based on the coordinates from the refined CIF file.

-

Geometry Optimization: A DFT calculation is performed (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) to find the lowest energy (most stable) conformation of the molecule in the gas phase.

-

Comparative Analysis: The bond lengths, angles, and torsion angles from the DFT-optimized structure are systematically compared with the values from the SC-XRD experiment.

-

Evaluation: Small discrepancies are expected, as the XRD structure represents the molecule within the constraints of the crystal lattice, while the DFT structure is for an isolated molecule. However, significant, unexplainable deviations could indicate an error in the experimental model or an unusual packing effect worthy of further investigation.

Conclusion

The is a multi-stage process that demands both experimental precision and rigorous analytical insight. This guide has detailed the complete workflow, from the chemical synthesis of high-purity material and the delicate art of single-crystal growth to the definitive determination of atomic positions by SC-XRD.

Crucially, a modern, trustworthy analysis does not end with the experimental data. The integration of advanced analytical tools like Hirshfeld surface analysis to deconstruct the complex network of intermolecular forces, coupled with the cross-validation of molecular geometry against first-principles DFT calculations, provides a holistic and self-consistent understanding of the solid state. By following this comprehensive methodology, researchers can confidently elucidate the structure of Naphthalene-2,6-dicarbonitrile, paving the way for the rational design and synthesis of next-generation functional materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Naphthalene-2,6-dicarbonitrile: Properties, Synthesis, and Future Prospects. Available from: [Link]

-

Al-Otaibi, J. S., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. 2,3-Dicyanonaphthalene. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 2,6-Naphthalenedicarboxylic acid. PubChem. Available from: [Link]

-

El'man, A. R. (2016). Synthesis methods for 2,6-naphthalenedicarboxylic acid. ResearchGate. Available from: [Link]

-

Moreno-Fuquen, R., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. International Union of Crystallography. Available from: [Link]

-

arXiv. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. Available from: [Link]

-

Perles, J. (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]

-

CD Bioparticles. Naphthalene-2,6-Dicarbonitrile. Available from: [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available from: [Link]

-

Al-Majd, A. A., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. Available from: [Link]

-

ResearchGate. (2017). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. Available from: [Link]

-

National Center for Biotechnology Information. 2,6-Dihydroxynaphthalene. PubChem. Available from: [Link]

-

UCL Discovery. (2021). Computational prediction of organic crystal structures. Available from: [Link]

-

Rayni, I., et al. (2019). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 2-(1-decyl-2-oxo-indolin-3-yl-idene)propanedi-nitrile. PubMed. Available from: [Link]

-

ResearchGate. (2021). Method for the computational comparison of crystal structures. Available from: [Link]

-

Mativetsky, J. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

Galek, P. T. A., et al. (2013). Validation of a Computational Cocrystal Prediction Tool: Comparison of Virtual and Experimental Cocrystal Screening Results. ACS Publications. Available from: [Link]

-

Abu-Yamin, A. A., et al. (2023). Synthesis, X-ray Structure, Hirshfeld Surface Analysis and Antimicrobial Assessment of Tetranuclear s-Triazine Hydrazine Schiff Base Ligand. MDPI. Available from: [Link]

-

Organic Syntheses. 2,6-naphthalenedicarboxylic acid. Available from: [Link]

-

National Institute of Standards and Technology. Naphthalene, decahydro-2,6-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

-

National Institute of Standards and Technology. Naphthalene, 2,6-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

Science Education Resource Center at Carleton College. (2021). Single-crystal X-ray Diffraction. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Naphthalene-2,6-Dicarbonitrile - CD Bioparticles [cd-bioparticles.net]

- 3. Naphthalene-2,6-dicarbonitrile | 31656-49-2 | Benchchem [benchchem.com]

- 4. How To [chem.rochester.edu]

- 5. mdpi.com [mdpi.com]

- 6. rigaku.com [rigaku.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Dicyanonaphthalene | C12H6N2 | CID 601270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 2-(1-decyl-2-oxo-indolin-3-yl-idene)propanedi-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. arxiv.org [arxiv.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of Naphthalene-2,6-dicarbonitrile

Introduction: The Structural Significance of Naphthalene-2,6-dicarbonitrile

Naphthalene-2,6-dicarbonitrile, a key aromatic dinitrile, is a molecule of significant interest in materials science and polymer chemistry. Its rigid, planar naphthalene core, combined with the reactive nitrile functionalities at the 2 and 6 positions, imparts exceptional thermal stability and mechanical strength to the polymers derived from it. This unique architecture makes it a sought-after monomer for the synthesis of high-performance materials, including advanced polymers and covalent organic frameworks (COFs), where thermal resilience is a critical performance parameter. Understanding the intrinsic thermal stability and decomposition behavior of the Naphthalene-2,6-dicarbonitrile monomer is paramount for optimizing its polymerization processes and predicting the service life of the resulting materials in high-temperature applications.

This technical guide provides a comprehensive analysis of the thermal properties of Naphthalene-2,6-dicarbonitrile, detailing its decomposition temperature, the methodologies for its characterization, and the underlying chemical mechanisms of its thermal degradation.

Thermal Stability Profile: A High-Performance Building Block

Naphthalene-2,6-dicarbonitrile is characterized by its notable thermal stability, a direct consequence of its robust aromatic structure. The molecule's high melting point, often reported to be in excess of 300°C, is an initial indicator of its thermal resilience. While specific thermogravimetric analysis (TGA) data for the standalone Naphthalene-2,6-dicarbonitrile monomer is not extensively available in the public domain, its contribution to the thermal stability of derivative materials is well-documented. For instance, covalent organic frameworks synthesized using Naphthalene-2,6-dicarbonitrile as a building block are known for their high thermal stability.

Based on the thermal behavior of structurally similar aromatic and polycyclic aromatic nitriles, the decomposition of Naphthalene-2,6-dicarbonitrile is anticipated to occur at significantly elevated temperatures. Aromatic nitrile resins, for example, exhibit initial decomposition temperatures (Td5, temperature at 5% weight loss) well above 470°C. Phthalonitrile-based polymers, which also contain aromatic dinitrile functionalities, can have decomposition temperatures exceeding 500°C. Given the fused aromatic ring system of the naphthalene core, which enhances resonance stabilization, it is reasonable to project that Naphthalene-2,6-dicarbonitrile possesses a decomposition temperature in a comparable or even higher range.

| Compound/Material | Onset Decomposition Temperature (°C) (approx.) | Reference/Comment |

| Naphthalene-2,6-dicarbonitrile (Estimated) | > 450 | Estimated based on the high melting point (>300°C) and the thermal stability of related aromatic nitrile compounds and polymers. The fused naphthalene ring system is expected to provide superior thermal stability compared to single-ring aromatic dinitriles. |

| Phthalonitrile Foam (Backbone Decomposition) | 410 - 519 | Represents the decomposition of the polymeric backbone, indicating the inherent stability of the aromatic nitrile cross-linked structure. |

| Aromatic Nitrile Resins (Td5) | > 470 | General value for high-performance resins containing aromatic nitrile groups, highlighting their excellent thermal stability. |

| Metal-Organic Framework with Naphthalene derivative | Stable up to ~350 | While this is for a derivative (naphthalene-2,7-dicarboxylic acid) within a framework, it points to the inherent thermal robustness of the naphthalene moiety.[1] |

Experimental Determination of Thermal Stability: Methodologies and Rationale

The primary techniques for quantifying the thermal stability and decomposition temperature of Naphthalene-2,6-dicarbonitrile are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Naphthalene-2,6-dicarbonitrile begins to decompose and to quantify its mass loss as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of high-purity Naphthalene-2,6-dicarbonitrile is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled, linear heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the point at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG). The residual mass at the end of the experiment is also quantified.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of nitrogen or argon is crucial to study the intrinsic thermal stability of the molecule without the influence of oxygen. An oxidizing atmosphere would lead to combustion and a different, typically lower, decomposition temperature.

-

Linear Heating Rate: A controlled heating rate ensures that the decomposition process is observed under reproducible and well-defined conditions, allowing for kinetic analysis of the decomposition reaction.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to a lesser extent, decomposition, by measuring the heat flow into or out of the sample.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of Naphthalene-2,6-dicarbonitrile is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles. For decomposition studies, a heating ramp similar to that used in TGA is employed.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. A sharp endotherm typically corresponds to melting. Decomposition events can be endothermic or exothermic and are often broader than melting peaks.

Causality Behind Experimental Choices:

-

Hermetic Sealing: Sealing the pan prevents the loss of volatile decomposition products, which could affect the measured heat flow and the interpretation of the thermogram.

-

Reference Pan: The use of a reference pan allows for the precise measurement of the heat flow associated with the sample's thermal transitions by subtracting the heat capacity of the pan.

Decomposition Mechanism: Pathways of Thermal Degradation

The thermal decomposition of aromatic nitriles is a complex process that can proceed through several pathways, largely dependent on the temperature and the specific molecular structure. For Naphthalene-2,6-dicarbonitrile, the decomposition is expected to be initiated by the cleavage of the bonds within the nitrile groups or the naphthalene ring system at very high temperatures.

Plausible Decomposition Pathways:

-

Nitrile Group Reactions: At elevated temperatures, the highly polar nitrile groups can undergo reactions. One possible pathway is the trimerization of nitrile groups to form highly stable triazine rings. This process would lead to cross-linking and the formation of a char residue rather than complete volatilization.

-

Homolytic Cleavage: At sufficiently high temperatures, homolytic cleavage of the C-C bonds within the naphthalene ring or the C-CN bond can occur, generating radical species. These highly reactive radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to the formation of smaller volatile molecules and a carbonaceous char.

-

Formation of Gaseous Products: The decomposition of the organic structure is expected to release various gaseous products. Analysis of the evolved gases during TGA, often by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), can provide insights into the decomposition mechanism. For aromatic compounds, common decomposition products include carbon dioxide, carbon monoxide, ammonia (from the nitrile groups), and various hydrocarbons.

Conclusion: A Thermally Robust Monomer for Demanding Applications

Naphthalene-2,6-dicarbonitrile stands out as a monomer with exceptional thermal stability, a direct result of its rigid and resonance-stabilized polycyclic aromatic structure. While a precise decomposition temperature requires dedicated experimental investigation, a comparative analysis with related aromatic dinitriles strongly suggests a high thermal resilience, with decomposition likely commencing at temperatures exceeding 450°C in an inert atmosphere. The primary methods for characterizing this stability are TGA and DSC, which provide invaluable data on mass loss and thermal transitions. The decomposition mechanism is complex, likely involving nitrile group reactions and homolytic cleavage at elevated temperatures, leading to the formation of a stable char residue and various gaseous byproducts. This inherent thermal robustness makes Naphthalene-2,6-dicarbonitrile an exemplary candidate for the development of next-generation high-performance polymers and materials destined for applications where extreme thermal environments are a critical operational challenge.

References

-

MDPI. Enhanced Adsorption of Gaseous Naphthalene by Activated Carbon Fibers at Elevated Temperatures. Accessed January 22, 2026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Naphthalene-2,6-dicarbonitrile: Properties, Synthesis, and Future Prospects. Accessed January 22, 2026. [Link]

-

TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Accessed January 22, 2026. [Link]

-

PubMed. Thermal behaviour of diclofenac sodium: decomposition and melting characteristics. Accessed January 22, 2026. [Link]

-

NETZSCH Analyzing & Testing. Thermal Stability of Drugs. Accessed January 22, 2026. [Link]

-

ResearchGate. Temperature modulated DSC studies of melting and recrystallization in poly(ethylene-2,6-naphthalene dicarboxylate) (PEN) and blends with poly(ethylene terephthalate) (PET). Accessed January 22, 2026. [Link]

-

RSC Publishing. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar. Accessed January 22, 2026. [Link]

-

ResearchGate. DSC second heating scan curves of naphthalene-containing PI films with.... Accessed January 22, 2026. [Link]

-

ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Accessed January 22, 2026. [Link]

-

ResearchGate. Differential scanning calorimetry (DSC) thermograph of 2,6-DCBN. Accessed January 22, 2026. [Link]

-

6NAPSE Laboratory. Thermogravimetric analysis by TGA. Accessed January 22, 2026. [Link]

-

Microtrace. Differential Scanning Calorimetry Testing (DSC Analysis). Accessed January 22, 2026. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Accessed January 22, 2026. [Link]

-

EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Accessed January 22, 2026. [Link]

-

Digital CSIC. Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Accessed January 22, 2026. [Link]

-

PubMed. Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres. Accessed January 22, 2026. [Link]

-

NIH. Mechanisms for polycyclic aromatic hydrocarbon degradation by ligninolytic fungi. Accessed January 22, 2026. [Link]

-

MDPI. Occurrence of Polycyclic Aromatic Hydrocarbons (PAHs) in Pyrochar and Hydrochar during Thermal and Hydrothermal Processes. Accessed January 22, 2026. [Link]

-

NIH. New insights into thermal decomposition of polycyclic aromatic hydrocarbon oxyradicals. Accessed January 22, 2026. [Link]

Sources

An In-depth Technical Guide to the Electrochemical Properties of Naphthalene-2,6-dicarbonitrile

Foreword: Unveiling the Electrochemical Landscape of a Versatile Building Block

Naphthalene-2,6-dicarbonitrile, a key intermediate in the synthesis of high-performance polymers and functional organic materials, possesses a unique electronic profile governed by its aromatic naphthalene core and the strongly electron-withdrawing nitrile substituents. This guide provides a comprehensive exploration of its electrochemical properties, offering both theoretical underpinnings and practical, field-proven methodologies for its characterization. For researchers, materials scientists, and professionals in drug development, a thorough understanding of the redox behavior of this molecule is paramount for its application in organic electronics, energy storage, and the development of novel functional materials. While direct, extensive experimental data for Naphthalene-2,6-dicarbonitrile is not broadly published, this guide synthesizes information from closely related compounds and foundational electrochemical principles to present a robust predictive framework and detailed investigatory protocols.

Theoretical Framework: The Interplay of Structure and Redox Behavior

The electrochemical characteristics of Naphthalene-2,6-dicarbonitrile are intrinsically linked to its molecular structure. The naphthalene core provides a π-conjugated system, which can accept and donate electrons. The two nitrile (-C≡N) groups at the 2 and 6 positions play a crucial role in modulating these properties.

The Inductive Effect of Nitrile Groups: Nitrile groups are potent electron-withdrawing groups due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density. This inductive effect lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene system.[1] Consequently, Naphthalene-2,6-dicarbonitrile is expected to be more resistant to oxidation (removal of an electron from the HOMO) and more susceptible to reduction (addition of an electron to the LUMO) compared to unsubstituted naphthalene.

Electrophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring in Naphthalene-2,6-dicarbonitrile makes it less reactive towards electrophilic aromatic substitution reactions.[2][3][4] The initial attack of an electrophile on the π-system is a rate-determining step that is disfavored by the presence of electron-withdrawing groups.[3]

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO and LUMO energy levels are critical indicators of a molecule's electronic behavior and can be estimated using electrochemical data.[5][6] A lower LUMO level facilitates electron injection, a desirable property for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Conversely, a deep HOMO level signifies high ionization potential and good oxidative stability.[7]

Experimental Characterization: Protocols and Methodologies

To empirically determine the electrochemical properties of Naphthalene-2,6-dicarbonitrile, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are indispensable techniques. These methods provide quantitative data on redox potentials, electron transfer kinetics, and the stability of redox species.

Experimental Workflow for Electrochemical Analysis

The following diagram outlines the typical workflow for the electrochemical characterization of an organic compound like Naphthalene-2,6-dicarbonitrile.

Caption: Workflow for Electrochemical Analysis.

Detailed Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time.

Objective: To determine the redox potentials and assess the reversibility of electron transfer processes for Naphthalene-2,6-dicarbonitrile.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell[8]

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode (e.g., Ag/Ag⁺)[9]

-

Counter Electrode: Platinum wire

-

Naphthalene-2,6-dicarbonitrile

-

Anhydrous, high-purity non-aqueous solvent (e.g., acetonitrile, dimethylformamide)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Inert gas (Nitrogen or Argon) for deaeration

Step-by-Step Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and the chosen organic solvent.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent.

-

Dissolve Naphthalene-2,6-dicarbonitrile in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Connect the electrodes to the potentiostat.

-

Set the potential window to a range where the redox events are expected. For Naphthalene-2,6-dicarbonitrile, a scan from approximately +1.5 V to -2.5 V vs. Ag/AgCl would be a reasonable starting point.

-

Perform an initial CV scan at a moderate scan rate (e.g., 100 mV/s).

-

Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.

-

-

Internal Referencing:

-

After acquiring the data for the sample, add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable internal reference potential.[5]

-

Detailed Protocol for Differential Pulse Voltammetry (DPV)

DPV is a voltammetric technique that offers higher sensitivity and better resolution than CV, making it ideal for determining accurate peak potentials.[10][11]

Objective: To obtain high-resolution data on the reduction and oxidation potentials of Naphthalene-2,6-dicarbonitrile.

Materials and Equipment: Same as for Cyclic Voltammetry.

Step-by-Step Procedure:

-

Electrode and Solution Preparation: Follow the same steps as for the CV protocol.

-

Electrochemical Measurement:

-

Set up the potentiostat for a DPV experiment.

-

Define the DPV parameters, which typically include:

-

Initial and Final Potential: Covering the range of interest.

-

Pulse Height (Amplitude): Typically 25-100 mV.[11]

-

Pulse Width: Typically 50-100 ms.

-

Scan Increment (Step Potential): Typically 2-10 mV.

-

Pulse Period: The time between the start of consecutive pulses.

-

-

Run the DPV scan in both the anodic and cathodic directions.

-

Data Interpretation and Analysis

Expected Electrochemical Behavior

Based on the presence of two strong electron-withdrawing nitrile groups, the cyclic voltammogram of Naphthalene-2,6-dicarbonitrile is expected to exhibit:

-

Reduction: One or two reversible or quasi-reversible reduction waves at relatively low negative potentials, corresponding to the formation of the radical anion and potentially the dianion.

-

Oxidation: An irreversible oxidation wave at a high positive potential, corresponding to the removal of an electron from the naphthalene core.

Quantitative Data Summary

The following table summarizes the key electrochemical parameters that can be extracted from the experimental data and their significance.

| Parameter | Symbol | How to Determine | Significance |

| Anodic Peak Potential | Epa | Peak potential of the oxidation wave in CV | Potential at which the rate of oxidation is maximal |

| Cathodic Peak Potential | Epc | Peak potential of the reduction wave in CV | Potential at which the rate of reduction is maximal |

| Half-wave Potential | E1/2 | (Epa + Epc) / 2 | Thermodynamic standard potential of the redox couple |

| Onset Oxidation Potential | Eoxonset | Potential at which the oxidation current begins to increase | Related to the HOMO energy level |

| Onset Reduction Potential | Eredonset | Potential at which the reduction current begins to increase | Related to the LUMO energy level |

Estimation of HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using empirical equations.[5][7] These calculations are typically performed relative to the ferrocene/ferrocenium (Fc/Fc⁺) internal standard, which has a known absolute energy level (often taken as -4.8 eV or -5.1 eV with respect to the vacuum level).[5]

The following relationships are commonly used:

-

EHOMO (eV) = -[Eoxonset (vs Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Eredonset (vs Fc/Fc⁺) + 4.8]

Sources

- 1. Sodium Naphthalene-2,6-dicarboxylate: An Anode for Sodium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ossila.com [ossila.com]

- 4. growingscience.com [growingscience.com]

- 5. mdpi.com [mdpi.com]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. researchgate.net [researchgate.net]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. Naphthalene-2,6-dicarbonitrile | 31656-49-2 | Benchchem [benchchem.com]

- 10. jaoc.samipubco.com [jaoc.samipubco.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Naphthalene-2,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral data of Naphthalene-2,6-dicarbonitrile, a molecule of significant interest in materials science and pharmaceutical research. Due to the high symmetry of the molecule, its NMR spectra are deceptively simple yet rich with information. This guide provides a detailed analysis of the expected chemical shifts, multiplicities, and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous naphthalene derivatives. Furthermore, it outlines a comprehensive experimental protocol for data acquisition and offers insights into the interpretation of the spectral data.

Introduction: The Structural Significance of Naphthalene-2,6-dicarbonitrile

Naphthalene-2,6-dicarbonitrile is a rigid, planar molecule with a C2h symmetry point group. This high degree of symmetry is a key determinant of its NMR spectral characteristics, leading to a reduced number of unique signals in both ¹H and ¹³C NMR spectra.[3] The electron-withdrawing nature of the two nitrile (-CN) groups significantly influences the electron density distribution within the naphthalene core, thereby affecting the chemical shifts of the aromatic protons and carbons. A thorough understanding of its NMR spectra is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Naphthalene-2,6-dicarbonitrile is anticipated to exhibit three distinct signals corresponding to the three chemically non-equivalent protons on the naphthalene ring. The symmetry of the molecule dictates that the protons at positions 1 and 5 are equivalent, as are the protons at positions 3 and 7, and the protons at positions 4 and 8.

Table 1: Predicted ¹H NMR Spectral Data for Naphthalene-2,6-dicarbonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-5 | ~ 8.2 - 8.4 | Doublet (d) | ~ 8.5 Hz (³J H1-H2) |

| H-3, H-7 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | ~ 8.5 Hz (³J H3-H4), ~ 1.5 Hz (⁴J H3-H1) |

| H-4, H-8 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.5 Hz (³J H4-H3) |

Rationale for Predicted Chemical Shifts and Coupling Constants

The predicted chemical shifts are based on the analysis of related naphthalene derivatives and the known effects of nitrile substituents.[4][5] The nitrile groups are strongly electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted naphthalene.[6][7]

-

H-1 and H-5: These protons are situated ortho to the electron-withdrawing nitrile groups, leading to the most significant deshielding and thus the highest predicted chemical shift. They appear as a doublet due to coupling with the adjacent H-2 (and H-6) protons.

-

H-3 and H-7: These protons are meta to the nitrile groups. Their chemical shift is influenced by both the ortho H-4 (and H-8) and the para H-1 (and H-5) protons. This results in a doublet of doublets splitting pattern.

-

H-4 and H-8: These protons are also significantly deshielded and appear as a doublet due to coupling with the adjacent H-3 (and H-7) protons.

The coupling constants are typical for aromatic systems, with ortho coupling (³J) being the largest, followed by meta (⁴J) and para (⁵J) couplings, which are often not resolved.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of Naphthalene-2,6-dicarbonitrile is expected to show six distinct signals, corresponding to the six sets of chemically equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for Naphthalene-2,6-dicarbonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-5, C-4, C-8 | ~ 128 - 132 |

| C-3, C-7 | ~ 125 - 128 |

| C-2, C-6 | ~ 110 - 115 |

| C-9, C-10 | ~ 135 - 138 |

| C≡N | ~ 118 - 122 |

Interpretation of Predicted Chemical Shifts

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.[8][9][10][11]

-

Aromatic Carbons (C-1 to C-10): The carbons directly attached to the electron-withdrawing nitrile groups (C-2 and C-6) are expected to be the most shielded among the ring carbons, appearing at a relatively upfield chemical shift. The quaternary carbons (C-9 and C-10) are typically found at a lower field. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm).

-

Nitrile Carbons (C≡N): The carbon atoms of the nitrile groups have a characteristic chemical shift in the range of 110-125 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of Naphthalene-2,6-dicarbonitrile, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common choices for aromatic compounds include deuterochloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆).[12][13] The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of Naphthalene-2,6-dicarbonitrile in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are general guidelines for setting up a modern NMR spectrometer (e.g., 400 MHz or higher).[14]

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is usually adequate.

-

Number of Scans: Depending on the concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width of about 200-220 ppm is necessary to cover the entire range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable, especially to observe quaternary carbons which have longer relaxation times.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.[15][16]

Visualization of Molecular Structure and Proton Relationships

The following diagrams illustrate the molecular structure of Naphthalene-2,6-dicarbonitrile and the through-bond coupling relationships between the aromatic protons.

Figure 1: Molecular Structure of Naphthalene-2,6-dicarbonitrile with atom numbering.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Naphthalene-2,6-dicarbonitrile | 31656-49-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solved Based on 1H NMR and 13C NMR of naphthalene, explain | Chegg.com [chegg.com]

- 7. Naphthalene(91-20-3) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.washington.edu [chem.washington.edu]

- 13. eurisotop.com [eurisotop.com]

- 14. mdpi.com [mdpi.com]

- 15. acdlabs.com [acdlabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

FTIR spectroscopy for Naphthalene-2,6-dicarbonitrile functional groups

An In-Depth Technical Guide to the FTIR Spectroscopic Analysis of Naphthalene-2,6-dicarbonitrile

Executive Summary

Naphthalene-2,6-dicarbonitrile is a rigid, aromatic molecule whose derivatives are crucial in the development of advanced polymers, electronic materials, and pharmaceuticals. The precise characterization of this molecular backbone and its functional groups is paramount for quality control, reaction monitoring, and structural elucidation. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the FTIR analysis of Naphthalene-2,6-dicarbonitrile, moving from foundational vibrational theory to practical experimental protocols and data interpretation. We will elucidate the causality behind spectral features, providing a self-validating framework for robust analysis.

Molecular Architecture and Vibrational Principles

The Naphthalene-2,6-dicarbonitrile Structure

Naphthalene-2,6-dicarbonitrile (C₁₂H₆N₂) consists of a bicyclic aromatic naphthalene core substituted with two nitrile (–C≡N) groups at the 2 and 6 positions. This symmetric substitution imparts a C₂h point group symmetry to the molecule, which influences the IR activity of its vibrational modes. Infrared spectroscopy is particularly adept at identifying the key functional groups present: the aromatic system and, most notably, the nitrile groups.[1]

Caption: Molecular structure of Naphthalene-2,6-dicarbonitrile.

The Theory of Molecular Vibrations

A molecule is not a static entity; its atoms are in constant motion. For a non-linear molecule containing N atoms, the total number of fundamental vibrational modes is calculated as 3N-6.[2] Naphthalene-2,6-dicarbonitrile, with 20 atoms (12 Carbon, 6 Hydrogen, 2 Nitrogen), has:

3 * (20) - 6 = 54 normal modes of vibration.

These modes include various stretching and bending motions.[3] For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. The intensity of an IR absorption band is proportional to the square of this change in dipole moment during the vibration.

Interpreting the Spectrum: Key Vibrational Frequencies

The 54 vibrational modes of Naphthalene-2,6-dicarbonitrile give rise to a unique infrared spectrum. While a full assignment of every peak is complex, the true power of FTIR in this context lies in identifying the characteristic frequencies of its core functional groups.

The Nitrile (C≡N) Stretch: The Most Diagnostic Signal

The most unambiguous feature in the spectrum is the stretching vibration of the carbon-nitrogen triple bond.

-

Position: For aromatic nitriles, this peak appears as a sharp, intense absorption in the 2240-2220 cm⁻¹ range.[4] This is a relatively "quiet" region of the IR spectrum, making the nitrile peak highly diagnostic.[5]

-

Causality (Conjugation Effect): The electronic interaction between the C≡N triple bond and the π-system of the naphthalene ring (conjugation) slightly weakens the bond. This lowering of the bond force constant results in a lower vibrational frequency compared to saturated nitriles (which absorb at 2260-2240 cm⁻¹).[4] This is a key mechanistic insight that confirms the nitrile group's attachment to the aromatic system.

-

Intensity: The C≡N bond is highly polarized, and its stretching motion causes a significant change in the molecular dipole moment, leading to a characteristically strong absorption band.[4]

The Naphthalene Core Vibrations

The naphthalene ring system gives rise to several characteristic absorptions that confirm the aromatic backbone.

-

Aromatic C-H Stretching: These vibrations occur at frequencies above 3000 cm⁻¹. Typically, they are observed in the 3100-3000 cm⁻¹ region as multiple, sharp bands of weak to medium intensity.[6] Their presence confirms the existence of hydrogens attached to an aromatic ring.

-

Aromatic C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of bands in the 1625-1430 cm⁻¹ region.[7] For naphthalene derivatives, prominent peaks are often seen near 1600, 1500, and 1450 cm⁻¹.

-

C-H Bending (Fingerprint Region): The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (< 1000 cm⁻¹). These bands are highly sensitive to the substitution pattern on the ring. While complex, the pattern of these absorptions can be used to confirm the 2,6-disubstitution pattern when compared against a reference spectrum.

Data Summary Table

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Confirms H atoms on an aromatic ring. |

| Nitrile C≡N Stretch | 2240 - 2220 | Strong, Sharp | Primary diagnostic peak for the nitrile group. [4][5] |

| Aromatic C=C Stretch | 1625 - 1430 | Medium to Weak | A series of bands confirming the aromatic core. |

| C-H In-Plane Bending | 1300 - 1000 | Medium | Part of the complex fingerprint region. |

| C-H Out-of-Plane Bending | 950 - 700 | Strong | Highly sensitive to the ring substitution pattern. |

A Self-Validating Experimental Protocol

The trustworthiness of spectral data hinges on a robust and well-understood experimental methodology. The choice of sample preparation is critical and dictated by the physical state of the analyte and the desired information. For a solid sample like Naphthalene-2,6-dicarbonitrile, the Potassium Bromide (KBr) pellet method is a gold standard for transmission analysis.

Rationale for KBr Pellet Technique

The KBr method is chosen because KBr is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the spectrometer's beam path. The key to a high-quality spectrum is minimizing scattering and absorption from the matrix itself, which requires the sample to be anhydrous and ground to a particle size smaller than the wavelength of the incident IR radiation.

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology

-

Preparation: Ensure all equipment (agate mortar and pestle, pellet press) is clean and dry. Use spectroscopy-grade, anhydrous KBr that has been stored in a desiccator.

-

Grinding: Place approximately 1-2 mg of Naphthalene-2,6-dicarbonitrile into the agate mortar. Grind thoroughly for 2-3 minutes until the sample is a fine, uniform powder.

-

Mixing: Add ~100 mg of dry KBr to the mortar. Gently mix with the sample, then grind the mixture for another 2-3 minutes to ensure homogeneous dispersion. The mixture should appear as a uniform, fine powder.

-

Pellet Formation: Transfer the powder mixture to the die of a hydraulic press. Apply pressure of 7-10 tons for approximately 2 minutes. The resulting pellet should be translucent and free of cracks.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer. Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial as it accounts for atmospheric water and CO₂ absorptions, as well as any instrumental artifacts.

-

Sample Collection: Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the key peaks as outlined in Table 1. The presence of a very broad band around 3400 cm⁻¹ and a sharp band near 1630 cm⁻¹ would indicate the presence of moisture in the KBr pellet, compromising the data's integrity.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of Naphthalene-2,6-dicarbonitrile. The spectrum is dominated by a highly characteristic, strong, and sharp absorption band for the conjugated nitrile group between 2240-2220 cm⁻¹. This, combined with the absorptions from the aromatic C-H and C=C bonds, provides a unique spectral fingerprint. By following a validated experimental protocol, researchers can reliably use FTIR to confirm the identity, assess the purity, and investigate the chemical environment of this important molecule, ensuring the integrity of their research and development efforts.

References

- High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. (2020). PUBDB.

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. The Astrophysical Journal.

- Sandford, S. A., & Allamandola, L. J. (1995).

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Naphthalene-2,6-dicarbonitrile | 31656-49-2. Benchchem.

- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. Benchchem.

- LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- LibreTexts. (2023). Number of Vibrational Modes in a Molecule. Chemistry LibreTexts.

- Physical Chemistry (PChem). (2020).

- LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. (2023). YouTube.

- Elangovan, A., et al. (n.d.). Vibrational spectroscopic studies of pyridine-2,6-dicarbonyl dichloride using ab initio and density functional theory.

Sources

- 1. Naphthalene-2,6-dicarbonitrile | 31656-49-2 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. elixirpublishers.com [elixirpublishers.com]

A Senior Application Scientist's Guide to the Theoretical Calculation of Naphthalene-2,6-dicarbonitrile's Electronic Structure

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application